molecular formula C11H17N3O3S B8420456 N-butyl-N'-(4-sulphamoylphenyl) urea

N-butyl-N'-(4-sulphamoylphenyl) urea

Cat. No. B8420456
M. Wt: 271.34 g/mol
InChI Key: KRWAZLNUJVEUNK-UHFFFAOYSA-N
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Patent
US04042397

Procedure details

A mixture of 4-aminobenzenesulphonamide (172 g, 1 mole), butylisocyanate (99 g, 1 mole) and acetone (150 ml) was refluxed for 7 hours. The urea, crystallizing after cooling, was collected and washed with acetone. Yield : 188 g. Melting point : 193° C. A second crop (48 g) was obtained by concentrating the filtrate to 0.5 l. The NMR spectrum was wholly consistent with the formula of N-butyl-N'-(4-sulphamoylphenyl) urea.
Quantity
172 g
Type
reactant
Reaction Step One
Quantity
99 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[CH:7]=[CH:6][C:5]([S:8]([NH2:11])(=[O:10])=[O:9])=[CH:4][CH:3]=1.[CH2:12]([N:16]=[C:17]=[O:18])[CH2:13][CH2:14][CH3:15]>CC(C)=O>[CH2:12]([NH:16][C:17]([NH:1][C:2]1[CH:7]=[CH:6][C:5]([S:8](=[O:9])(=[O:10])[NH2:11])=[CH:4][CH:3]=1)=[O:18])[CH2:13][CH2:14][CH3:15]

Inputs

Step One
Name
Quantity
172 g
Type
reactant
Smiles
NC1=CC=C(C=C1)S(=O)(=O)N
Name
Quantity
99 g
Type
reactant
Smiles
C(CCC)N=C=O
Name
Quantity
150 mL
Type
solvent
Smiles
CC(=O)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was refluxed for 7 hours
Duration
7 h
CUSTOM
Type
CUSTOM
Details
The urea, crystallizing
TEMPERATURE
Type
TEMPERATURE
Details
after cooling
CUSTOM
Type
CUSTOM
Details
was collected
WASH
Type
WASH
Details
washed with acetone
CUSTOM
Type
CUSTOM
Details
193° C
CUSTOM
Type
CUSTOM
Details
A second crop (48 g) was obtained
CONCENTRATION
Type
CONCENTRATION
Details
by concentrating the filtrate to 0.5 l

Outcomes

Product
Name
Type
Smiles
C(CCC)NC(=O)NC1=CC=C(C=C1)S(N)(=O)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.